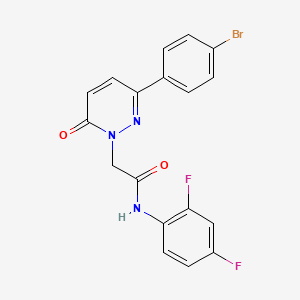![molecular formula C9H14ClNOS B14878862 2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one](/img/structure/B14878862.png)
2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom, a thia-azaspiro ring system, and an ethanone group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one typically involves the reaction of a suitable thia-azaspiro precursor with a chlorinating agent. One common method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent, which reacts with the precursor under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thioethers.
Cyclization Reactions: The spirocyclic structure allows for intramolecular cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and other reduced forms.
Scientific Research Applications
2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
- 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
Uniqueness
2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one is unique due to the presence of the thia-azaspiro ring system, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or ring systems .
Properties
Molecular Formula |
C9H14ClNOS |
|---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
2-chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethanone |
InChI |
InChI=1S/C9H14ClNOS/c10-5-8(12)11-3-1-9(6-11)2-4-13-7-9/h1-7H2 |
InChI Key |
BMZSWDRAFFITQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CCSC2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


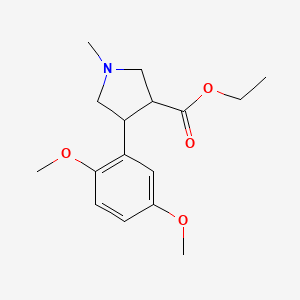
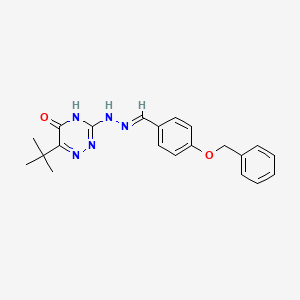
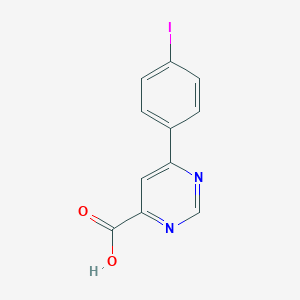
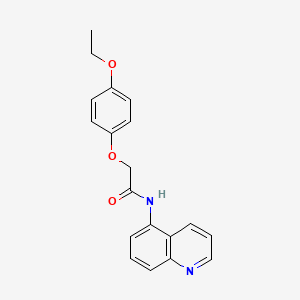
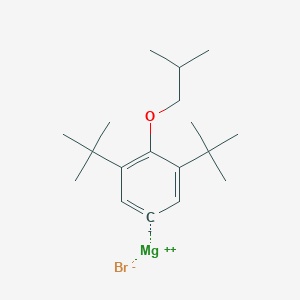
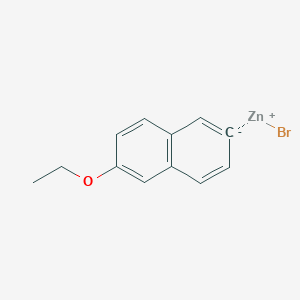
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
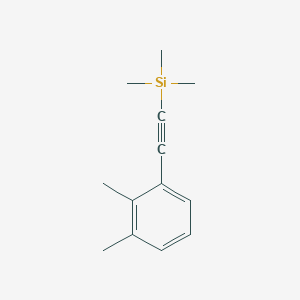
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)

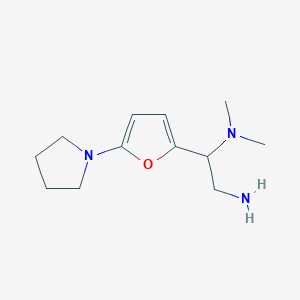
![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)

